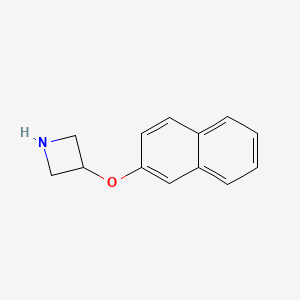
3-(2-Naphthyloxy)azetidine
Übersicht
Beschreibung
3-(2-Naphthyloxy)azetidine is a chemical compound with the molecular formula C13H13NO and a molecular weight of 199.25 . It’s a type of azetidine, which is a four-membered nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of azetidines can be achieved through various methods. One such method is the visible-light-mediated intermolecular [2+2] photocycloaddition, also known as the aza Paternò–Büchi reaction . This reaction utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . Another method involves the use of Copper (II) chloride .Molecular Structure Analysis
Azetidines are four-membered nitrogen-containing heterocycles . They have a ring-strain energy of 25.2 kcal/mol, which is comparable to the ring-strain energies of cyclopropane, aziridine, and cyclobutane . This ring-strain energy gives azetidine its strong molecular rigidity as well as satisfactory stability .Wissenschaftliche Forschungsanwendungen
Neuroprotection in Brain Ischemia/Reperfusion Injury
3-(2-Naphthyloxy)azetidine, specifically 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), has shown promising results in protecting against brain ischemia/reperfusion (I/R) injury. In a mouse brain ischemia model, KHG26792 significantly improved neurological deficits and brain edema. It exhibited potential in inhibiting apoptotic damage, modulating inflammation, scavenging free radicals, and ameliorating oxidative stress, thereby improving the energy metabolism of the brain. However, the clinical relevance of these findings remains to be determined (Kim et al., 2017).
Anti-Inflammatory and Antioxidant Effects in Microglia
KHG26792 has been reported to have anti-inflammatory effects, particularly in microglial cells. It was found to protect against hypoxia-induced toxicity in microglia by reducing the expression and activity of caspase-3, a key enzyme in the apoptotic pathway. Moreover, it attenuated hypoxia-induced protein nitration, reactive oxygen species production, and NADPH oxidase activity, suggesting its role in suppressing microglial activation (Kim et al., 2016).
Potential Therapeutic Agent for CNS Diseases
The azetidine derivative KHG26792 was found to protect against ATP-induced activation of NFAT and MAPK pathways through the P2X7 receptor in microglia. This derivative decreased ATP-induced TNF-α release from microglia by suppressing P2X7 receptor stimulation. The study highlighted the potential use of KHG26792 as a therapeutic agent for diseases of the central nervous system related to activated microglia (Kim et al., 2015).
Antibacterial Applications
Azetidine derivatives, including 7-azetidinylquinolones, have shown significant antibacterial activity. These compounds have been effective against a variety of bacteria, particularly Gram-positive organisms. They exhibit broad-spectrum activity and improved in vivo efficacy, indicating their potential as antibacterial agents (Frigola et al., 1993).
Fluorescent Ligands for Neuroblastoma Imaging
Fluorescent compounds structurally related to azetidine derivatives have been synthesized for potential use in imaging neuroblastoma cells. These compounds, including azetidine-based structures, have shown high affinity for the neuronal norepinephrine transporter expressed in neuroblastoma cells, suggesting their utility in diagnostic imaging (Hadrich et al., 1999).
Wirkmechanismus
Target of Action
The primary target of 3-(2-Naphthyloxy)azetidine, also known as KHG26792, is the central nervous system . It has been studied for its potential neuroprotective effects, particularly in the context of ischemia/reperfusion (I/R) brain injury .
Mode of Action
3-(2-Naphthyloxy)azetidine interacts with its targets by modulating various biochemical pathways. It has been shown to have anti-inflammatory effects on the ATP-induced activation of the NFAT and MAPK pathways through the P2X7 receptor in microglia .
Biochemical Pathways
The compound affects several biochemical pathways. It has been found to suppress I/R-induced inflammation and oxidative stress by upregulating SOD and catalase activity, GSH, p-Akt, mitochondrial ATP, Na+, K±ATPase, cytochrome c oxidase, and soluble RAGE . It also downregulates iNOS, HYOUP1, and MMP-3 . These actions suggest a potential anti-inflammatory and antioxidant role of KHG26792 .
Result of Action
The administration of 3-(2-Naphthyloxy)azetidine has been shown to significantly improve neurological deficits and brain edema, and suppress I/R-induced apoptosis . It also reduces hypoxia-induced expression and activity of caspase-3 in BV-2 microglial cells . These results suggest that KHG26792 can protect mouse brains against I/R injury by inhibiting apoptotic damage, modulating inflammation, scavenging free radicals, ameliorating oxidative stress, and improving the energy metabolism of the brain .
Action Environment
The action of 3-(2-Naphthyloxy)azetidine is likely influenced by various environmental factors. For instance, the presence of ATP is necessary for its anti-inflammatory effects . .
Eigenschaften
IUPAC Name |
3-naphthalen-2-yloxyazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-4-11-7-12(6-5-10(11)3-1)15-13-8-14-9-13/h1-7,13-14H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXUEIDHHHQAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625712 | |
| Record name | 3-[(Naphthalen-2-yl)oxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphthalen-2-yloxy)azetidine | |
CAS RN |
784123-27-9 | |
| Record name | 3-[(Naphthalen-2-yl)oxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



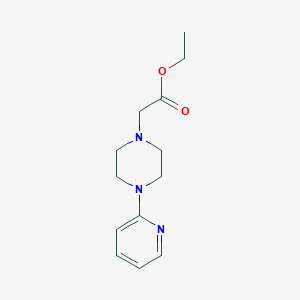
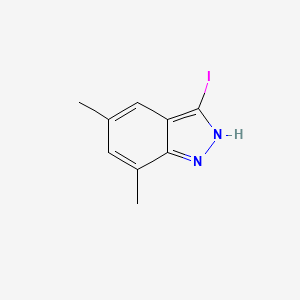
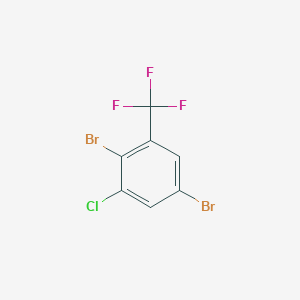

![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1613498.png)
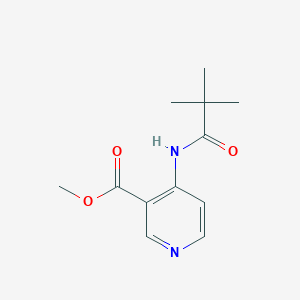

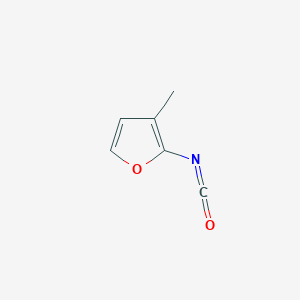

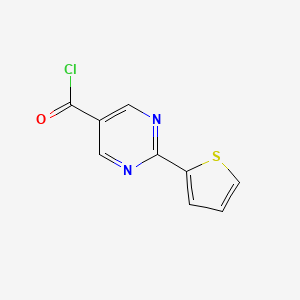
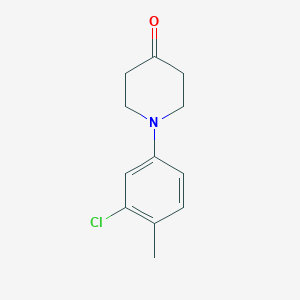
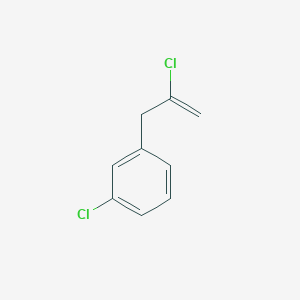
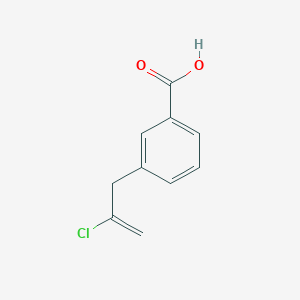
![cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613515.png)